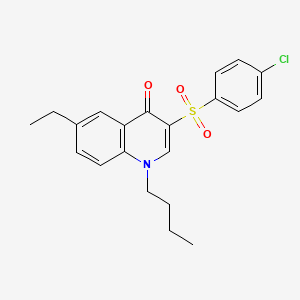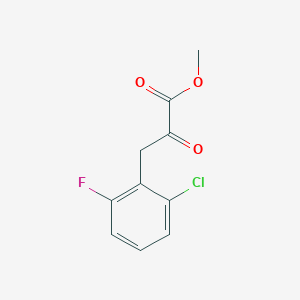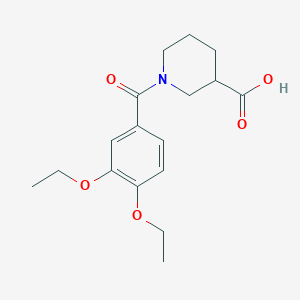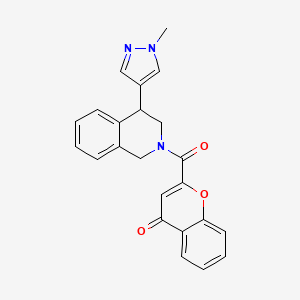
4-aminocarbonyl-2-thienylBoronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aminocarbonyl-2-thienylBoronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminocarbonyl-2-thienylBoronic acid pinacol ester typically involves the reaction of 4-aminocarbonyl-2-thienylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-aminocarbonyl-2-thienylBoronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions to achieve the deboronation.
Major Products Formed
Aplicaciones Científicas De Investigación
4-aminocarbonyl-2-thienylBoronic acid pinacol ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-aminocarbonyl-2-thienylBoronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the boronate complex is cleaved by a radical initiator, leading to the formation of the hydrocarbon product .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-aminophenylboronic acid pinacol ester
- 2-thienylboronic acid pinacol ester
Uniqueness
4-aminocarbonyl-2-thienylBoronic acid pinacol ester is unique due to the presence of both an amino and a carbonyl group on the thienyl ring. This structural feature enhances its reactivity and allows for the formation of more complex molecules compared to simpler boronic esters .
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3S/c1-10(2)11(3,4)16-12(15-10)8-5-7(6-17-8)9(13)14/h5-6H,1-4H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXIOFOYTZALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B2781236.png)



![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)
![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)



![(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2781254.png)
![N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide](/img/structure/B2781255.png)


